Plasma Stability: α-Methylproline Tripeptides Exhibit >51 h Half-Life
Incorporation of the α-methylproline (ProMe) residue, derived from (S)-methyl 2-methylpyrrolidine-2-carboxylate, into a tripeptide sequence results in exceptional stability in human plasma, with a half-life (t₁/₂) greater than 51 hours [1]. This represents a significant improvement over the native proline-containing sequence.
| Evidence Dimension | Plasma stability half-life (t₁/₂) |
|---|---|
| Target Compound Data | t₁/₂ > 51 hours |
| Comparator Or Baseline | Native Proline-containing tripeptide: rapid degradation (exact value not specified) |
| Quantified Difference | Substantial increase in stability; >51 hours vs. rapid degradation |
| Conditions | Human plasma, in vitro assay, tripeptides GPMeR, GPMeK, GPMeH |
Why This Matters
This stability is crucial for in vivo applications, ensuring that therapeutic candidates derived from this building block maintain their integrity long enough to exert a biological effect.
- [1] Cacciatore, I., Fornasari, E., Di Stefano, A., Marinelli, L., Cerasa, L. S., Turkez, H., ... & Patruno, A. (2016). Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties. European Journal of Medicinal Chemistry, 108, 553-563. View Source
